molecular formula C21H20N2O4 B2927117 4-methoxy-N-(2-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 2034528-22-6

4-methoxy-N-(2-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No. B2927117
CAS RN: 2034528-22-6
M. Wt: 364.401
InChI Key: PEPILBICDVFQRZ-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide, also known as MBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBC belongs to the class of dihydropyridine derivatives and has been found to possess various biochemical and physiological effects.

Scientific Research Applications

Amidine Protection for Solution Phase Library Synthesis

Bailey et al. (1999) explored the application of 4-methoxybenzyl-4-nitrophenylcarbonate for N-protection of amidinonaphthol, including the facile introduction of the 4-methoxybenzyloxycarbonyl group. The mild deprotection conditions make this reagent suitable for the multiparallel solution phase synthesis of substituted benzamidines (Bailey, Baker, Hayler, & Kane, 1999).

Novel Annulated Products from Aminonaphthyridinones

Deady & Devine (2006) studied the Hofmann rearrangement of 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide (4c) to form a novel heterocyclic system. This involved the reaction with 2,4-pentanedione and phosphoryl chloride, resulting in products exhibiting typical pyrrole-type reactivity (Deady & Devine, 2006).

Development of Carboxamide Protecting Group

Muranaka, Ichikawa, & Matsuda (2011) developed a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), with potential applications to simple carboxamide groups and more complex, acid-sensitive adenosine derivatives. This group can be removed under mild basic desilylation or strongly acidic/oxidative conditions (Muranaka, Ichikawa, & Matsuda, 2011).

Oxidative Debenzylation of 4-methoxy-α-methylbenzyl Esters

Yoo, Hye, & Kyu (1990) introduced 4-Methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids. This research demonstrated the efficient hydrolysis of the corresponding esters using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), compatible with various functional groups (Yoo, Hye, & Kyu, 1990).

Heterocyclic Derivative Syntheses by Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

Bacchi et al. (2005) conducted research on catalytic reactions of 4-Yn-1-ones to produce various heterocyclic derivatives, including dihydropyridinone and tetrahydropyridinedione derivatives. These reactions were carried out under oxidative carbonylation conditions, showing potential in generating diverse molecular structures (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Oxygen Transfer Reactions with High Valent Oxoruthenium Compounds

Lai, Lepage, & Lee (2002) investigated the oxidation of methoxy substituted benzyl phenyl sulfides, revealing insights into the mechanisms of single electron transfer and direct oxygen atom transfer in chemical reactions. This study has implications for understanding the oxidative behavior of similar compounds (Lai, Lepage, & Lee, 2002).

Electronic and Nonlinear Optical Properties of Heterocyclic Derivatives

Beytur & Avinca (2021) conducted a comprehensive study on the electronic, nonlinear optical properties, and spectroscopic analysis of certain heterocyclic derivatives, including 3-p-methoxybenzyl/m-chlorobenzyl/phenyl-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. Their research contributes to the understanding of the electronic properties of new synthetic compounds (Beytur & Avinca, 2021).

New Oxidatively Removable Carboxy Protecting Groups

Kim & Misco (1985) developed new oxidatively removable carboxy protecting groups, demonstrating their efficiency in generating carboxylic acids from phenyl esters. This research provides valuable insights into the synthesis and removal of protecting groups in organic chemistry (Kim & Misco, 1985).

properties

IUPAC Name

4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-26-18-11-7-6-8-15(18)13-22-21(25)17-14-23(16-9-4-3-5-10-16)20(24)12-19(17)27-2/h3-12,14H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPILBICDVFQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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